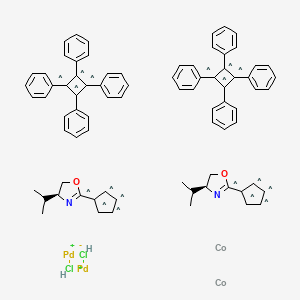
(S)-(+)-COP-Cl Catalyst
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-COP-Cl Catalyst is a chiral organophosphorus compound widely used in asymmetric synthesis. This catalyst is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-COP-Cl Catalyst typically involves the reaction of a chiral phosphine ligand with a chlorinating agent. One common method is the reaction of (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) with thionyl chloride (SOCl₂) under an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Specific Reaction Mechanisms and Conditions
The (S)-(+)-COP-Cl Catalyst is utilized in both bimolecular and intramolecular allylic substitution reactions involving heteropalladation/deoxypalladation steps .
Key features of the reactions include:
- Enantioselectivity : High enantioselectivity in forming branched allylic products .
- Mild Conditions : Reactions proceed under mild conditions, accommodating various functional groups .
- SN2' Reactions : Effective in promoting SN2'-type reactions with various nucleophiles . The nucleophiles generally need to be relatively acidic (pKa < 12) to participate effectively .
Comparison with Other Catalysts
While other catalysts, such as palladium dichloride bis-oxazoline complexes, can catalyze similar reactions, the this compound often provides a better combination of enantioselectivity and rate .
Compared to complexes generated from palladacyclic halide-bridged dimeric complexes, the this compound realizes higher enantioselectivities, although sometimes with lower catalytic rates . The acetate-bridged COP complex often provides an optimal balance .
Factors Affecting Catalytic Activity
The structure of the ligands and the reaction conditions significantly influence the catalytic activity of this compound .
Reaction conditions, such as temperature and solvent, also play a crucial role in the reaction outcome .
Chlorine's Role in Catalysis
Applications De Recherche Scientifique
(S)-(+)-COP-Cl Catalyst has a wide range of applications in scientific research. In chemistry, it is used to synthesize chiral molecules with high enantiomeric purity. In biology, it can be used to study enzyme-catalyzed reactions and to develop new biocatalysts. In medicine, the catalyst is employed in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts. In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which (S)-(+)-COP-Cl Catalyst exerts its effects involves the coordination of the chiral phosphine ligand to a metal center, typically rhodium or ruthenium. This coordination activates the metal center, allowing it to facilitate the transfer of hydrogen atoms to the substrate in a highly enantioselective manner. The molecular targets and pathways involved in this process are primarily related to the activation and stabilization of transition states during the catalytic cycle.
Comparaison Avec Des Composés Similaires
(S)-(+)-COP-Cl Catalyst is unique in its high enantioselectivity and efficiency compared to other chiral phosphine catalysts. Similar compounds include ®-(-)-COP-Cl Catalyst, which is the enantiomer of this compound, and other chiral phosphine ligands such as (S)-BINAP and ®-BINAP. While these compounds share similar structural features, this compound is often preferred for its superior performance in certain asymmetric synthesis reactions.
Propriétés
InChI |
InChI=1S/2C28H20.2C11H14NO.2ClH.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;;;;;;/h2*1-20H;2*3-6,8,10H,7H2,1-2H3;2*1H;;;;/q;;;;;;;;;+1/t;;2*10-;;;;;;/m..11....../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQAJIYOELNUHN-OBZHMDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.CC(C)[C@H]1COC(=N1)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[ClH+][Pd-][ClH+].[Co].[Co].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H70Cl2Co2N2O2Pd2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













